molecular formula C10H14O3 B6593685 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 70097-74-4

8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B6593685
CAS RN: 70097-74-4
M. Wt: 182.22 g/mol
InChI Key: GBKHOSZWZAISIU-UHFFFAOYSA-N
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Description

8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . This compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,9H,3-8H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Utility

  • Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, closely related to 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol, is a valuable bifunctional synthetic intermediate used in synthesizing organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane has been optimized to increase yield and reduce reaction time (Zhang Feng-bao, 2006).

  • Organic Synthesis : A study demonstrated the synthesis of 3-Ethenyl-4-methylcyclohex-2-en-1-one from 4-methylanisole, involving compounds similar to this compound. This highlights its role in complex organic synthesis processes (G. L. Burge, D. J. Collins, J. Reitze, 1983).

  • In Chemical Reactions : The compound has been used in dichlorovinylation of an enolate, showcasing its versatility in chemical reactions (A. Kende, P. Fludzinski, 2003).

Applications in Medicinal Chemistry

Nonlinear Optical Materials

Safety and Hazards

The safety information available indicates that 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol is potentially hazardous. The compound has been assigned the GHS07 pictogram, with hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-9(11)3-5-10(6-4-9)12-7-8-13-10/h1,11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKHOSZWZAISIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC2(CC1)OCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455366
Record name 8-ethynyl-1,4-dioxa-spiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70097-74-4
Record name 8-ethynyl-1,4-dioxa-spiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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